tert-Amyl methyl ether (TAME), also known as 2-methoxy-2-methylbutane, is a branched ether that serves as an important oxygenated gasoline additive. [] It is primarily used as a fuel additive to enhance octane rating and reduce carbon monoxide emissions, replacing harmful alkyl-lead compounds. [, ] TAME is derived from C5 olefin streams, offering a favorable blend of octane-enhancing and carbon monoxide-reducing properties. [] It is considered a potential replacement for methyl tert-butyl ether (MTBE), a more common fuel additive derived from isobutylene. []
Tert-Amyl methyl ether can be synthesized through various methods, primarily involving the reaction of methanol with isoamylenes (such as 2-methyl-1-butene and 2-methyl-2-butene).
The molecular structure of tert-Amyl methyl ether consists of a central carbon chain with a methoxy group attached.
Tert-Amyl methyl ether participates in various chemical reactions typical for ethers, including:
The mechanism for synthesizing tert-Amyl methyl ether generally involves the following steps:
Tert-Amyl methyl ether exhibits several notable physical and chemical properties:
These properties make tert-Amyl methyl ether suitable for various applications in organic synthesis and fuel formulations .
Tert-Amyl methyl ether is utilized in several significant ways:
tert-Amyl methyl ether (TAME, C₆H₁₄O) emerged prominently in the late 20th century as a sustainable alternative to tetraethyl lead and methyl tert-butyl ether (MTBE) in gasoline formulation. Driven by the U.S. Clean Air Act Amendments of 1990, which mandated oxygenated fuels to reduce automotive emissions, TAME offered a solution with superior environmental and performance characteristics [1] [3]. Its synthesis leverages C₅ distillation fractions of naphtha—a byproduct of petroleum refining—making it an economically viable use of existing refinery streams [1]. Industrially, TAME is produced via acid-catalyzed reactions between methanol and isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) [5] [7].
The global TAME market has demonstrated robust growth, valued at approximately $1.1 billion in 2023 and projected to reach $2.1 billion by 2032, with a compound annual growth rate (CAGR) of 7.5% [2] [6]. This expansion is concentrated in Asia-Pacific, where rapid industrialization and rising gasoline consumption, particularly in China and India, drive demand. Europe and North America follow closely, spurred by stringent fuel regulations [2] [4]. Key producers include BASF SE, Petronas, and Eastman Chemical Company, which have invested in capacity expansions and catalytic innovations to optimize production efficiency [6] [7].
Table 1: Key Industrial Production Pathways for TAME
Feedstocks | Catalyst Systems | Reaction Conditions | Yield Efficiency |
---|---|---|---|
Methanol + 2M1B/2M2B | Sulfonated activated carbon | 313–343 K, Moderate pressure | >85% |
Methanol + Isoamylenes | Acidic ion-exchange resins (e.g., Amberlyst) | 323–363 K | 75–90% |
Methanol + C₅ fractions | Heteropolyacids (e.g., Tungstophosphoric acid) | 328–358 K | 80–88% |
Adapted from synthesis studies [5] [7].
TAME’s chemical structure—2-methoxy-2-methylbutane—confers critical advantages in fuel and synthetic chemistry. As a fuel additive, its high oxygen content (15.7 wt%) promotes complete combustion, reducing emissions of carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOₓ) [1] [8]. Its blending research octane number (RON) of 112–115 and motor octane number (MON) of 98–101 effectively suppress engine knocking, allowing higher compression ratios and improved thermal efficiency in spark-ignition engines [3] [8]. Unlike MTBE, TAME exhibits low water solubility and biodegradability, mitigating groundwater contamination risks [10].
Table 2: Key Physicochemical Properties of TAME
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₁₄O | Determines stoichiometry in reactions |
Boiling Point | 86.3°C (187.3°F) | Affects volatility and blending in gasoline |
Oxygen Content | 15.7 wt% | Enhances combustion efficiency |
Research Octane Number (RON) | 112–115 | Reduces engine knocking |
Density (20°C) | 0.77–0.78 g/mL | Influences fuel blending calculations |
Vapor Pressure | 75.2 mmHg | Impacts evaporative emissions |
Data compiled from chemical inventories [1] [9].
In organic synthesis, TAME serves as an environmentally benign solvent with a broad liquid range (-80°C to 86°C) and high stability. It replaces chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons in applications such as:
Global regulatory frameworks have been pivotal in adopting TAME. The U.S. Reformulated Gasoline (RFG) program and Euro V/VI standards mandate oxygen content (e.g., 2.0–2.7 wt%) in gasoline to curb CO and ozone precursors [1] [7]. TAME’s low vapor pressure (75.2 mmHg) reduces volatile organic compound (VOC) emissions during refueling, aligning with the U.S. EPA’s evaporative emission limits [1] [4].
Bans on MTBE due to groundwater contamination (e.g., California, 2003; EU directives) accelerated TAME adoption. While MTBE shows high persistence in aquifers, TAME degrades 2–3 times faster under aerobic conditions, lowering long-term environmental risks [10]. Regulatory shifts toward bio-derived oxygenates, however, pose challenges. The EU Renewable Energy Directive II promotes ethanol and ETBE from biomass, potentially constraining TAME’s market share despite its technical merits [4] [7].
In Asia, China’s National VI standards and India’s Bharat Stage VI norms drive demand, with TAME production capacity expanding by 12% annually since 2020 [2] [6]. Latin America’s mandates for oxygenated additives (e.g., Brazil’s ANP 7.8–8.2 wt% oxygen) further solidify its global regulatory relevance [7].
Table 3: Global Regulatory Impact on TAME Demand
Region | Key Regulations | Impact on TAME Market |
---|---|---|
North America | U.S. RFG Program; California MTBE ban | Steady demand (CAGR 4.5%) |
Europe | Euro V/VI; RED II (bio-preferences) | Moderate growth (CAGR 3.8%) |
Asia-Pacific | China National VI; India BS VI | Robust growth (CAGR 9.2%) |
Latin America | ANP 8.1 (Brazil); ARGENTINA IRAM 4115 | Emerging market (CAGR 6.7%) |
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